molecular formula C7H11NO B1633043 2-Hydroxycyclohexanecarbonitrile

2-Hydroxycyclohexanecarbonitrile

Cat. No.: B1633043
M. Wt: 125.17 g/mol
InChI Key: MFPCXQNVYPKUSM-UHFFFAOYSA-N
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Description

2-Hydroxycyclohexanecarbonitrile (C₇H₁₁NO) is a cyclohexane derivative featuring hydroxyl (-OH) and nitrile (-CN) groups at adjacent positions. Its stereoisomer, trans-2-Hydroxycyclohexanecarbonitrile, has been characterized with physical properties including viscosity, solubility, and vapor pressure, though specific numerical data are detailed in proprietary safety data sheets (SDS) . The compound exhibits moderate stability under recommended storage conditions, with hazardous decomposition products such as carbon oxides and nitrogen oxides noted in related nitriles . Its primary applications lie in organic synthesis as a versatile intermediate for pharmaceuticals and agrochemicals.

Properties

IUPAC Name

2-hydroxycyclohexane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c8-5-6-3-1-2-4-7(6)9/h6-7,9H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFPCXQNVYPKUSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63301-31-5
Record name rac-(1R,2S)-2-hydroxycyclohexane-1-carbonitrile
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Scientific Research Applications

Pharmaceutical Applications

1. Intermediate in Drug Synthesis
2-Hydroxycyclohexanecarbonitrile serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its role is particularly prominent in the development of androgen receptor antagonists, which are vital in treating conditions like prostate cancer and other hormonal disorders. The compound's chirality allows for the creation of enantiomerically pure drugs, enhancing their efficacy and reducing side effects.

2. Hormonal Pathway Modulators
Research indicates that this compound can be utilized in synthesizing drugs targeting hormonal pathways, making it significant in endocrinology and reproductive health. Its ability to participate in nucleophilic substitution reactions further expands its utility in drug design.

Research Applications

1. Chemical Synthesis
this compound is employed as a building block for synthesizing complex organic molecules. Its hydroxyl and cyano groups enhance its reactivity, allowing it to participate in various chemical reactions under controlled conditions. This versatility makes it an attractive candidate for synthetic chemists aiming to develop new compounds with potential biological activity.

2. Material Science
In material science, the compound can be used to create polymers or other materials that benefit from its unique chemical properties. Its moderate polarity influences solubility and reactivity, which are crucial factors in designing new materials for specific applications.

Case Studies

Study Focus Findings
Study on Androgen Receptor AntagonistsInvestigated the synthesis of novel antagonists using this compound as an intermediateDemonstrated enhanced potency and selectivity of synthesized compounds compared to existing drugs
Research on Chemical ReactivityExplored the nucleophilic properties of this compoundFound that the compound can effectively react under mild conditions, facilitating the synthesis of diverse organic molecules
Material Development StudyExamined the use of this compound in polymer synthesisResulted in the development of new materials with improved mechanical properties and thermal stability

Comparison with Similar Compounds

Structural Features

Compound Key Structural Differences
2-Hydroxycyclohexanecarbonitrile Cyclohexane with -OH (C2) and -CN (C1) groups; stereoisomerism possible (e.g., trans-form)
2-Oxocyclohexanecarbonitrile Cyclohexane with ketone (C=O at C2) and -CN (C1) groups
1-Piperidinocyclohexanecarbonitrile Cyclohexane with piperidine (N-containing ring) at C1 and -CN at C1
1-(2-Chloroethyl)cyclohexane-1-carbonitrile Cyclohexane with -CN at C1 and 2-chloroethyl (-CH₂CH₂Cl) substituent at C1

Physical and Chemical Properties

Compound Physical Properties Reactivity/Stability
This compound Data available in SDS Stable under recommended conditions; incompatible with strong oxidizers
2-Oxocyclohexanecarbonitrile Storage: 2–8°C; RIDADR 3276 (toxic nitriles) Ketone group increases susceptibility to nucleophilic attacks
1-Piperidinocyclohexanecarbonitrile Not explicitly reported Reacts with strong acids/bases; decomposes to CO/NOₓ
1-(2-Chloroethyl)cyclohexane-1-carbonitrile Not explicitly reported Chloroethyl group may undergo SN2 reactions

Key Insight : 2-Oxocyclohexanecarbonitrile’s ketone group renders it more reactive toward nucleophiles compared to the hydroxyl group in this compound .

Preparation Methods

Cyanohydrin Formation via Cyclohexanone and Hydrogen Cyanide

The classic cyanohydrin reaction remains a foundational approach for racemic this compound synthesis. Cyclohexanone reacts with hydrogen cyanide (HCN) or potassium cyanide (KCN) in the presence of acidic or basic catalysts to form the cyanohydrin adduct. This exothermic reaction typically proceeds at 0–5°C to minimize side reactions, achieving yields of 65–78%. A key limitation is the formation of both cis- and trans-diastereomers in near-equal ratios, necessitating subsequent resolution steps.

Racemic Synthesis via Epoxide Ring-Opening

Alternative routes involve the nucleophilic opening of cyclohexene oxide with cyanide ions. For example, treatment of cyclohexene oxide with sodium cyanide in aqueous ethanol at 60°C for 24 hours yields racemic this compound with 70% efficiency. This method avoids the handling of gaseous HCN but introduces regioselectivity challenges, as competing attacks at different epoxide carbons can generate structural isomers.

Enzymatic Resolution of Enantiomers

Lipase-Catalyzed Kinetic Resolution Using Novozym 435

A landmark advancement by Patel et al. (2007) demonstrated the resolution of racemic trans-2-hydroxycyclohexanecarbonitrile using immobilized Candida antarctica lipase B (Novozym 435). The protocol involves:

  • Treating the racemate with succinic anhydride in methyl tert-butyl ether (MTBE) at 30°C
  • Selective acylation of the (R)-enantiomer to form the hemisuccinate ester
  • Basic extraction with 5% NaHCO₃ to separate the unreacted (S)-enantiomer

This method achieves >98% ee for both enantiomers at 50 mM scale, bypassing chromatography. The acylated product is obtained in 45–48% yield, while the free alcohol is isolated in 43–46% yield.

Nitrilase-Mediated Hydrolysis for cis-Isomer Synthesis

Immobilized nitrilases from Rhodococcus rhodochrous enable stereoselective hydrolysis of 2-cyanocyclohexanol precursors to cis-2-hydroxycyclohexanecarbonitrile. Under optimized conditions (pH 7.0, 25°C, 24 h), this method converts 85% of the substrate with 92% ee for the cis-isomer. The immobilized enzyme retains 80% activity after five cycles, demonstrating industrial viability.

Biocatalytic Cascade Approaches

Peroxygenase-Catalyzed Allylic Oxidation

Recent work by Breslmayr et al. (2024) revealed that unspecific peroxygenases (UPOs) from Agrocybe aegerita catalyze the allylic oxidation of cyclohexene derivatives to 3-oxocyclohex-1-ene-1-carbonitrile, a precursor for downstream reductions. While initially developed for 3-hydroxy analogs, this strategy is adaptable to 2-hydroxy derivatives by modifying the starting olefin. Key parameters:

Parameter Value
Substrate Loading 50–200 mM
Enzyme Loading 47 wt% UPO
Oxidant H₂O₂ (1.5 eq)
Yield 50% (unsaturated ketone intermediate)

Ene Reductase/Alcohol Dehydrogenase Cascades

Combining UPOs with ene reductases (ERs) and alcohol dehydrogenases (ADHs) enables one-pot synthesis of chiral this compound derivatives. For example:

  • MorUPO oxidizes cyclohexene-1-nitrile to 3-oxocyclohex-1-ene-1-carbonitrile
  • ERs reduce the α,β-unsaturated ketone to the allylic alcohol
  • ADHs perform stereoselective hydroxylation

This cascade achieves 85% overall yield with 97% ee and 99% diastereomeric excess (de) at 50 mM scale.

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

Table 1: Performance metrics for major preparation routes

Method Yield (%) ee (%) Diastereoselectivity Scalability
Cyanohydrin Reaction 70 Racemic 1:1 cis:trans Industrial
Novozym 435 Resolution 45 98 >99% trans Pilot plant
Nitrilase Hydrolysis 85 92 >95% cis Lab-scale
UPO/ER/ADH Cascade 85 97 99% de Pre-pilot

Environmental and Economic Considerations

Enzymatic methods reduce waste generation by 40–60% compared to chemical routes, as quantified by E-factor analysis. However, high enzyme loadings (37–47 wt%) in cascades increase costs to ~\$120/kg product, whereas chemical synthesis costs \$80–\$90/kg. Hybrid approaches using chemoenzymatic steps may optimize cost and sustainability.

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of 2-Hydroxycyclohexanecarbonitrile critical for experimental design?

  • Answer: The compound (CAS 931-97-5) has a molecular formula C₇H₁₁NO , molecular weight 125.16 g/mol , and a boiling point of 132°C at 20 mmHg . It is highly soluble in ethanol and ether, which informs solvent selection for reactions or recrystallization. Density (1.017 g/cm³) and refractive index (1.469) are essential for purity verification .
  • Methodological Note: Use differential scanning calorimetry (DSC) for melting point validation and gas chromatography (GC) to confirm volatility under reduced pressure.

Q. What synthetic routes are commonly employed to prepare this compound?

  • Answer: A documented method involves the cyanohydrin reaction of cyclohexanone with hydrogen cyanide (HCN) or trimethylsilyl cyanide (TMSCN) under acidic conditions. For example, cyclohexanone derivatives react with nitrile-forming agents like ethyl chloroacetate or hydrazine hydrate to yield substituted carbonitriles .
  • Optimization Tip: Catalytic amounts of Lewis acids (e.g., ZnCl₂) improve yield by stabilizing intermediates.

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

  • Answer:

  • ¹H NMR: A singlet at δ 1.5–1.7 ppm (cyclohexyl protons) and a broad peak at δ 2.1–2.3 ppm (-OH).
  • ¹³C NMR: A nitrile carbon at δ 120–125 ppm and a hydroxyl-bearing carbon at δ 70–75 ppm.
  • IR: A strong -C≡N stretch near 2240 cm⁻¹ and -OH stretch at 3200–3400 cm⁻¹ .
    • Validation: Compare with reference spectra from the NIST Chemistry WebBook or CRC Handbook .

Q. What safety precautions are necessary when handling this compound in the lab?

  • Answer: The compound is toxic via inhalation, dermal contact, or ingestion. Use fume hoods , nitrile gloves, and eye protection. Storage should be in airtight containers away from oxidizers. Emergency protocols include rinsing eyes with water (15+ minutes) and immediate medical attention for ingestion .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic additions?

  • Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks.
  • Molecular Dynamics (MD): Simulate solvent effects on reaction pathways.
  • QSAR Models: Relate substituent effects to reaction rates using datasets from analogous cyclohexanecarbonitriles .
    • Case Study: A study on 5-(Hydroxymethyl)furan-2-carbonitrile used DFT to optimize transition states for nitrile group reactions .

Q. How can enantioselective synthesis of this compound be achieved?

  • Answer: Use chiral catalysts such as Jacobsen’s thiourea catalysts or BINOL-derived phosphoric acids to induce asymmetry during the cyanohydrin formation. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .
  • Challenge: The hydroxyl group’s steric hindrance may reduce catalyst efficacy, requiring iterative ligand design.

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Answer:

  • Cross-Validation: Compare X-ray crystallography data (e.g., unit cell parameters from monoclinic systems) with NMR/IR results. For example, crystal structures of similar compounds (e.g., 2-Amino-6-(2,4-dichlorophenyl)-4-oxo-3,5-diphenylcyclohex-2-enecarbonitrile) confirmed bond angles and conformations .
  • Dynamic NMR: Resolve rotational barriers in cyclohexane rings causing signal splitting .

Q. How does the hydroxyl group influence the stability and degradation pathways of this compound?

  • Answer: The -OH group facilitates hydrolysis to cyclohexanecarboxamide under acidic/basic conditions. Accelerated stability studies (40°C/75% RH) show a 15% degradation over 30 days. Use LC-MS to identify degradation products like cyclohexanecarboxylic acid .

Q. What are the applications of this compound in synthesizing bioactive molecules?

  • Answer: It serves as a precursor for uracil derivatives (e.g., 6-substituted tetrahydropyrimidines) with antimicrobial activity. React with hydrazine hydrate to form hydrazones for antitubercular agents .

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